Pristimerin

Vue d'ensemble

Description

Le pristimerin est un composé triterpénoïde naturel, initialement isolé de plantes du genre Pristimera Miers, appartenant à la famille des Celastraceae. On le retrouve également dans des espèces de la famille des Hippocrateaceae. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses activités cytotoxiques, antitumorales, anti-inflammatoires, antibactériennes et antivirales .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : Le pristimerin peut être synthétisé par différentes voies chimiques, impliquant souvent la cyclisation du squalène ou de ses dérivés. La synthèse nécessite généralement des conditions réactionnelles spécifiques, telles qu'une température et un pH contrôlés, afin d'assurer la formation correcte de la structure triterpénoïde.

Méthodes de Production Industrielle : La production industrielle de this compound implique l'extraction de sources naturelles, principalement des plantes des familles Celastraceae et Hippocrateaceae. Le processus d'extraction comprend l'extraction par solvant, suivie d'étapes de purification telles que la chromatographie pour isoler le this compound à l'état pur .

Analyse Des Réactions Chimiques

Types de Réactions : Le pristimerin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure quinométhide du this compound.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de this compound, conduisant à la formation de différents dérivés.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Différents nucléophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés pharmacologiques potentiellement différentes .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des triterpénoïdes.

Biologie : Investigations sur son rôle dans les processus cellulaires tels que l'apoptose et l'autophagie.

Médecine : Exploration de son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et antimicrobien.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et de thérapies à base de produits naturels

5. Mécanisme d'Action

Le this compound exerce ses effets par le biais de plusieurs mécanismes, notamment :

Induction de l'Apoptose : Le this compound induit l'apoptose dans les cellules cancéreuses en activant les caspases et en favorisant la dysfonction mitochondriale.

Régulation de l'Autophagie : Il module les voies d'autophagie, conduisant à la dégradation des composants cellulaires.

Effets Anti-inflammatoires : Le this compound inhibe la production de cytokines pro-inflammatoires.

Cibles Moléculaires : Les principales cibles moléculaires comprennent le facteur 1-alpha inductible par l'hypoxie, la sphingosine kinase 1 et la thioredoxine réductase .

Applications De Recherche Scientifique

Anticancer Properties

Broad-Spectrum Antitumor Activity

Pristimerin exhibits potent anticancer effects across a variety of malignancies including breast, pancreatic, prostate, glioblastoma, colorectal, cervical, and lung cancers. It operates through multiple mechanisms, such as inducing apoptosis, autophagy, and cell cycle arrest while inhibiting cancer cell migration and invasion .

Mechanisms of Action

- Apoptosis Induction : this compound triggers programmed cell death in cancer cells by modulating key apoptotic pathways. It has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to reduced proliferation of cancer cells .

- Inhibition of Metastasis : this compound reduces the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, thereby limiting the spread of cancer .

Synergistic Effects with Chemotherapeutics

Research has indicated that this compound can enhance the efficacy of conventional chemotherapeutic agents. For instance, it has been reported to increase the sensitivity of lung cancer cells to cisplatin by inhibiting specific microRNAs involved in drug resistance . This synergistic effect suggests that this compound could be utilized as an adjunct therapy to improve outcomes in patients undergoing chemotherapy.

Therapeutic Potential Beyond Cancer

In addition to its anticancer applications, this compound has been explored for its potential in treating other conditions:

- Osteoarthritis : Studies suggest that this compound may delay the progression of osteoarthritis by modulating inflammatory pathways and promoting chondrocyte survival .

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which may contribute to its protective effects against various diseases associated with oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects of this compound in laboratory settings:

Mécanisme D'action

Pristimerin exerts its effects through multiple mechanisms, including:

Apoptosis Induction: this compound induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.

Autophagy Regulation: It modulates autophagy pathways, leading to the degradation of cellular components.

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines.

Molecular Targets: Key molecular targets include hypoxia-inducible factor 1-alpha, sphingosine kinase 1, and thioredoxin reductase .

Comparaison Avec Des Composés Similaires

Le pristimerin est comparé à d'autres triterpénoïdes tels que le célastrol et l'acide bétulique. Bien que tous ces composés partagent un squelette triterpénoïde, le this compound est unique en raison de sa structure quinométhide, qui contribue à ses propriétés pharmacologiques distinctes. Des composés similaires incluent :

Célastrol : Connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Acide Bétulique : Reconnu pour ses activités antivirales et anticancéreuses

Le this compound se distingue par son activité à large spectre et son potentiel d'applications thérapeutiques dans divers domaines.

Activité Biologique

Pristimerin, a triterpenoid compound derived from the Maytenus genus, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer types, and relevant case studies.

This compound exhibits its biological effects through multiple pathways:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells via mitochondrial dysfunction and activation of caspases. It has been shown to inhibit anti-apoptotic proteins like Bcl-2 and activate both extrinsic and intrinsic apoptotic pathways. The compound's ability to induce reactive oxygen species (ROS) also plays a crucial role in apoptosis induction .

- Cell Cycle Arrest : The compound effectively inhibits cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs). For example, it has been reported to reduce levels of cyclin D1 and CDK4/6 in breast cancer cells, leading to G1 phase arrest .

- Autophagy Activation : this compound promotes autophagy in cancer cells, which may contribute to its anti-proliferative effects. Studies indicate that autophagy suppression can inhibit this compound-induced apoptosis, suggesting a complex interplay between these two processes .

- Inhibition of Migration and Angiogenesis : this compound has been shown to inhibit tumor cell migration and angiogenesis, further contributing to its anti-cancer properties .

Effects on Various Cancer Types

This compound's efficacy has been assessed across a range of cancer types:

Case Studies and Research Findings

- Prostate Cancer Study : In a study involving LNCaP and PC-3 prostate cancer cell lines, this compound treatment resulted in a significant reduction in cell viability at concentrations as low as 1.25 µM, demonstrating potent antiproliferative effects .

- Breast Cancer Research : this compound was found to downregulate cyclins and CDKs in breast cancer cells, leading to cell cycle arrest and increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .

- Oral Cancer Investigation : A study on oral squamous cell carcinoma revealed that this compound effectively inhibited cell growth with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .

- Combination Therapy Studies : Research indicated that when combined with cisplatin, this compound enhanced apoptotic effects in lung carcinoma cells by modulating miRNA pathways related to PTEN/Akt signaling .

Propriétés

IUPAC Name |

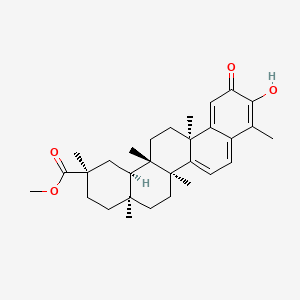

methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACETXYABVHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-84-0 | |

| Record name | Pristimerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pristimerin exert its anticancer effects?

A1: this compound exhibits its anticancer effects through multiple mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]

- Cell Cycle Arrest: this compound can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]

- Inhibition of Proliferation, Migration, and Invasion: this compound demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]

- Modulation of Signaling Pathways: this compound affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]

Q2: What is the role of reactive oxygen species (ROS) in this compound's activity?

A2: this compound induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate this compound-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]

Q3: Does this compound affect any specific molecular targets?

A3: Yes, this compound has been shown to target:

- Proteasome: this compound potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.

- VEGFR2: this compound suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.

Q4: How does this compound affect the immune system in the context of cancer?

A4: this compound has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with this compound exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []

Q5: What types of cancer cells have shown sensitivity to this compound in vitro?

A5: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

- Colorectal cancer [, , ]

- Lung cancer [, , ]

- Breast cancer [, , , , ]

- Prostate cancer [, , ]

- Leukemia [, ]

- Ovarian cancer []

- Glioma [, ]

- Esophageal cancer []

- Cervical cancer []

- Oral squamous cell carcinoma []

- Uveal melanoma [, ]

Q6: Has this compound's anticancer activity been validated in animal models?

A6: Yes, this compound has shown promising antitumor activity in various in vivo models:

- Xenograft Models: this compound effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]

- Ovariectomy-Induced Osteoporosis Model: this compound ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]

- Sepsis-Induced Lung Injury Model: this compound attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []

- Adjuvant-Induced Arthritis Model: this compound reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []

Q7: What are the key challenges and future directions for this compound research?

A7: Key areas for future research include:

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.

Q9: Are there efforts to synthesize this compound or its derivatives?

A9: Yes, research is ongoing to synthesize this compound and its derivatives. One approach involves creating a trimeric derivative of this compound to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the this compound molecule. []

Q10: What analytical methods are used to characterize and quantify this compound?

A10: Various analytical methods are employed, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for this compound detection and quantification in biological samples. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of this compound extracts. []

Q11: What is the known safety profile of this compound?

A11: While this compound has shown promising anticancer activity, its safety profile requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.